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Compound of Interest

Compound Name: JNJ-42165279 dihydrochloride

Cat. No.: B8295929 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of JNJ-42165279, a selective

inhibitor of fatty acid amide hydrolase (FAAH), and its application in the research of Social

Anxiety Disorder (SAD). This document includes a summary of clinical trial data, detailed

experimental protocols, and visualizations of the relevant biological pathways and experimental

workflows.

Introduction
JNJ-42165279 is a potent and selective, covalently binding but slowly reversible inhibitor of the

fatty acid amide hydrolase (FAAH) enzyme.[1] FAAH is the primary enzyme responsible for the

degradation of the endocannabinoid anandamide (AEA) and other fatty acid amides like

palmitoylethanolamide (PEA) and oleoylethanolamide (OEA).[2][3] By inhibiting FAAH, JNJ-

42165279 increases the synaptic levels of AEA, which is hypothesized to produce anxiolytic

effects by modulating cannabinoid receptor type 1 (CB1) signaling.[4][5] This mechanism of

action presents a novel therapeutic strategy for the treatment of anxiety disorders, including

SAD.[4]

Mechanism of Action: Signaling Pathway
JNJ-42165279 elevates the levels of anandamide (AEA) by inhibiting its degradation by the

FAAH enzyme. AEA then acts as a retrograde messenger, binding to presynaptic CB1
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receptors. This binding leads to the inhibition of neurotransmitter release, which is thought to

underlie the anxiolytic effects.
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Figure 1: JNJ-42165279 Signaling Pathway

Clinical Research Application: Phase II Study in
SAD
A multicenter, double-blind, placebo-controlled, proof-of-concept Phase II clinical trial

(NCT02432703) was conducted to assess the efficacy, safety, and tolerability of JNJ-42165279

in subjects with SAD.[2]

Data Presentation: Efficacy and Pharmacodynamics
The following tables summarize the key quantitative data from the Phase II study of JNJ-

42165279 in patients with Social Anxiety Disorder.

Table 1: Primary and Secondary Efficacy Endpoints at Week 12[2][3]

Outcome Measure
JNJ-42165279 (25
mg/day)

Placebo p-value

LSAS Total Score

(Mean Change from

Baseline)

-29.4 (SD 27.47) -22.4 (SD 23.57) Not Significant

LSAS Responders

(≥30% Improvement)
42.4% 23.6% 0.04

CGI-I Responders

('Much' or 'Very Much'

Improved)

44.1% 23.6% 0.02

LSAS: Liebowitz Social Anxiety Scale; CGI-I: Clinical Global Impression-Improvement; SD:

Standard Deviation.

Table 2: Pharmacodynamic Effects of JNJ-42165279[6]
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Analyte Matrix Dose
Fold Increase vs.
Placebo/Baseline

Anandamide (AEA) Plasma
10-100 mg (single

dose)
5.5 - 10

Oleoylethanolamide

(OEA)
Plasma

10-100 mg (single

dose)
4.3 - 5.6

Palmitoylethanolamid

e (PEA)
Plasma

10-100 mg (single

dose)
4.3 - 5.6

Anandamide (AEA) CSF
10-75 mg (daily for 7

days)
~41 - 77 (vs. predose)

Oleoylethanolamide

(OEA)
CSF

10-75 mg (daily for 7

days)

~5.8 - 7.4 (vs.

predose)

CSF: Cerebrospinal Fluid.

Experimental Protocol: Phase II Clinical Trial (Adapted
from NCT02432703)
This protocol outlines the key elements of the Phase IIa study investigating JNJ-42165279 for

SAD.
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Figure 2: Phase II Clinical Trial Workflow

1. Study Design:

A randomized, double-blind, placebo-controlled, parallel-group, multi-center study.[2]

2. Participant Population:

Inclusion Criteria:

Primary diagnosis of Social Anxiety Disorder according to DSM-5 criteria.[7]
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Liebowitz Social Anxiety Scale (LSAS) total score ≥ 70 at screening and baseline.[7]

Body Mass Index (BMI) between 18 and 35 kg/m ².[7]

Exclusion Criteria:

Performance-only SAD.[7]

Current or recent history of major depressive disorder (within 6 months of study entry).[8]

Failure of more than two adequate pharmacological treatment trials for SAD.[1]

3. Intervention:

Investigational Drug: JNJ-42165279 (25 mg, oral, once daily).[2]

Control: Matching placebo (oral, once daily).[2]

Treatment Duration: 12 weeks.[2]

4. Outcome Measures:

Primary Endpoint: Change from baseline in the LSAS total score at the end of the 12-week

treatment period.[2]

Secondary Endpoints:

Proportion of subjects with ≥30% improvement from baseline in the LSAS total score.[2]

Clinical Global Impression-Improvement (CGI-I) scale.[2]

Hamilton Anxiety Scale (HAM-A).[9]

Hamilton Depression Rating Scale (HDRS-17).[9]

Pharmacodynamic Measures: Plasma concentrations of AEA, PEA, OEA, and JNJ-

42165279.[2]

5. Protocol for Liebowitz Social Anxiety Scale (LSAS) Administration:
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The LSAS is a 24-item, clinician-administered scale that assesses fear and avoidance in

social and performance situations.[7]

Each item is rated on two 4-point Likert scales: one for fear (0=None, 1=Mild, 2=Moderate,

3=Severe) and one for avoidance (0=Never, 1=Occasionally, 2=Often, 3=Usually).[7]

The total score ranges from 0 to 144, with higher scores indicating greater severity of social

anxiety.[1]

The scale is typically administered as a semi-structured interview, taking 10-20 minutes to

complete.[1]

Preclinical Research Applications
Prior to clinical trials, the anxiolytic potential of FAAH inhibitors like JNJ-42165279 is often

evaluated in rodent models of anxiety.

Experimental Protocol: Elevated Plus Maze (EPM) for
Anxiety-Like Behavior in Mice
The EPM is a widely used assay to assess anxiety-like behavior in rodents. Anxiolytic

compounds are expected to increase the time spent and entries into the open arms.

1. Apparatus:

A plus-shaped maze elevated from the floor (typically 50 cm for mice).[4]

Two open arms and two enclosed arms (e.g., 30 x 5 cm for mice).[4]

2. Procedure:

Habituate the mice to the testing room for at least 30-60 minutes before the test.[4]

Administer JNJ-42165279 or vehicle at a predetermined time before the test.

Place the mouse in the center of the maze, facing an open arm.[4]

Allow the mouse to explore the maze for a 5-minute session.[5]
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Record the session using a video camera and tracking software.[2]

3. Data Analysis:

Primary Measures:

Time spent in the open arms.

Number of entries into the open arms.

Locomotor Activity Control:

Total distance traveled or total arm entries to ensure the effects are not due to sedation or

hyperactivity.

Experimental Protocol: Social Interaction Test in
Rodents
This test assesses social avoidance, a core feature of SAD. Anxiolytic compounds are

expected to increase social interaction time.

1. Apparatus:

An open field arena with a small, transparent, perforated enclosure placed on one side.

2. Procedure:

Habituation Phase: Place the test mouse in the arena with the empty enclosure for a set

duration (e.g., 2.5 minutes) and record its activity.[3]

Social Phase: Place a novel, unfamiliar mouse inside the enclosure and return the test

mouse to the arena for another session of the same duration.[3]

Thoroughly clean the apparatus between trials to eliminate olfactory cues.[3]

3. Data Analysis:
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Primary Measure: Time spent in the "interaction zone" (a defined area around the enclosure)

during the social phase compared to the habituation phase.

An increase in time spent in the interaction zone during the social phase is indicative of

reduced social avoidance.

Pharmacodynamic Analysis Protocol
Protocol: Measurement of Anandamide (AEA) in Human
Plasma by LC-MS/MS
This protocol provides a general framework for the quantification of AEA in plasma, a key

biomarker for FAAH inhibition.

1. Sample Collection and Handling:

Collect whole blood in EDTA-containing tubes and immediately place on ice.[10]

Centrifuge at low temperature (e.g., 3000 x g for 10 minutes at 4°C) within 15 minutes of

collection to separate plasma.[10]

Store plasma samples at -80°C until analysis.[10]

2. Sample Preparation (Protein Precipitation and Liquid-Liquid Extraction):

Thaw plasma samples on ice.

Add an internal standard (e.g., deuterated AEA) to the plasma.

Perform protein precipitation by adding a cold organic solvent (e.g., acetone or acetonitrile).

[11]

Vortex and centrifuge to pellet the precipitated proteins.[11]

Perform liquid-liquid extraction on the supernatant using a solvent like toluene or ethyl

acetate/hexane.[10][12]

Evaporate the organic phase to dryness under a stream of nitrogen.[11]
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Reconstitute the dried extract in the mobile phase for LC-MS/MS analysis.[11]

3. LC-MS/MS Analysis:

Chromatography: Use a C18 reverse-phase column for separation.[11]

Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol) with

additives like formic or acetic acid is typically used.[11]

Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization

(ESI+) mode with multiple reaction monitoring (MRM) to detect the specific parent and

daughter ion transitions for AEA and the internal standard.

4. Data Analysis:

Quantify AEA concentrations by comparing the peak area ratio of the analyte to the internal

standard against a standard curve.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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